molecular formula C22H24ClN3O3S B11219552 N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide

N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide

Cat. No.: B11219552
M. Wt: 446.0 g/mol
InChI Key: FNCXREYYVLVWEK-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-1-adamantanecarboxamide (phew, that’s a mouthful!) is a chemical compound with the following molecular formula:

C20H19ClN4O5S2\text{C}_{20}\text{H}_{19}\text{ClN}_4\text{O}_5\text{S}_2C20​H19​ClN4​O5​S2​

. Let’s break it down:

  • The core structure consists of a thieno[3,4-c]pyrazole ring fused with an adamantane moiety.
  • The compound contains a chlorophenyl group and a carboxamide functional group.

Preparation Methods

Industrial Production: The industrial production of N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-1-adamantanecarboxamide likely involves large-scale processes optimized for efficiency and yield. proprietary information restricts public access to these methods.

Chemical Reactions Analysis

Reactivity: This compound may undergo various chemical reactions, including:

    Oxidation: Oxidative processes can modify the chlorophenyl group or the sulfur-containing moieties.

    Reduction: Reduction reactions may alter the carbonyl functionality or other groups.

    Substitution: Substituents on the phenyl ring can be replaced by nucleophiles.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example:

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution using bases like sodium hydroxide or nucleophiles like amines.

Major Products: The major products formed during these reactions would involve modifications of the chlorophenyl group, the carboxamide, or the thieno[3,4-c]pyrazole ring.

Scientific Research Applications

Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.

Biology and Medicine:

Industry: Its applications in industry remain proprietary, but it likely contributes to the development of novel materials or pharmaceutical intermediates.

Mechanism of Action

The exact mechanism by which N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-1-adamantanecarboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, impacting cellular function.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H24ClN3O3S

Molecular Weight

446.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

InChI

InChI=1S/C22H24ClN3O3S/c23-16-1-3-17(4-2-16)26-20(18-11-30(28,29)12-19(18)25-26)24-21(27)22-8-13-5-14(9-22)7-15(6-13)10-22/h1-4,13-15H,5-12H2,(H,24,27)

InChI Key

FNCXREYYVLVWEK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CS(=O)(=O)CC5=NN4C6=CC=C(C=C6)Cl

Origin of Product

United States

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